molecular formula C24H20BrN3O B2821782 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2-bromophenyl)pyrrolidin-2-one CAS No. 847396-27-4

4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2-bromophenyl)pyrrolidin-2-one

Cat. No.: B2821782
CAS No.: 847396-27-4
M. Wt: 446.348
InChI Key: NUYOWXYODLMKGA-UHFFFAOYSA-N
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Description

4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2-bromophenyl)pyrrolidin-2-one is a complex organic compound that features a benzimidazole moiety linked to a pyrrolidinone ring, with a bromophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2-bromophenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with benzaldehyde under acidic conditions.

    Benzylation: The benzimidazole is then benzylated using benzyl chloride in the presence of a base such as potassium carbonate.

    Pyrrolidinone Formation: The benzylated benzimidazole is reacted with 2-bromobenzoyl chloride to form the desired pyrrolidinone ring through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2-bromophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole or pyrrolidinone rings.

    Reduction: Reduced forms of the benzimidazole or pyrrolidinone rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or oncological pathways.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: It may find use in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2-bromophenyl)pyrrolidin-2-one is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting or modulating their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(1-benzyl-1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one: Lacks the bromine substituent, which may affect its biological activity and chemical reactivity.

    4-(1-benzyl-1H-benzimidazol-2-yl)-1-(2-chlorophenyl)pyrrolidin-2-one: Contains a chlorine atom instead of bromine, potentially altering its properties.

Uniqueness

The presence of the bromine atom in 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2-bromophenyl)pyrrolidin-2-one makes it unique compared to its analogs. Bromine can influence the compound’s electronic properties, reactivity, and interactions with biological targets, potentially leading to different pharmacological profiles.

Properties

IUPAC Name

4-(1-benzylbenzimidazol-2-yl)-1-(2-bromophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrN3O/c25-19-10-4-6-12-21(19)27-16-18(14-23(27)29)24-26-20-11-5-7-13-22(20)28(24)15-17-8-2-1-3-9-17/h1-13,18H,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYOWXYODLMKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2Br)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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